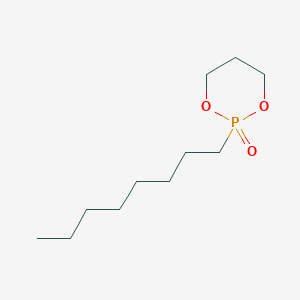
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound. It belongs to the class of 1,3,2-dioxaphosphorinane oxides, which are known for their unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a phosphorus atom bonded to an oxygen atom within a six-membered ring, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of octanol with a suitable phosphorus-containing reagent. One common method is the reaction of octanol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired dioxaphosphorinane oxide. The reaction conditions generally include:
Solvent: Dry toluene or diethyl ether
Temperature: Reflux conditions
Reagents: Phosphorus oxychloride, triethylamine, octanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide to its corresponding phosphine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus-bound oxygen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Phosphine derivatives.
Substitution: Substituted dioxaphosphorinane derivatives.
Scientific Research Applications
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antitumor agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized as a flame retardant and in the production of specialty polymers.
Mechanism of Action
The mechanism of action of 2-Octyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of their activity. The pathways involved include:
Covalent modification: Formation of stable phosphorus-oxygen or phosphorus-nitrogen bonds.
Enzyme inhibition: Inhibition of enzymes through covalent modification of active site residues.
Comparison with Similar Compounds
2-Octyl-1,3,2-dioxaphosphorinane 2-oxide can be compared with other similar compounds such as:
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 2-Polyfluoroalkoxy-1,3,2-dioxaphosphorinane oxides
Uniqueness
The uniqueness of this compound lies in its octyl group, which imparts distinct hydrophobic properties and influences its reactivity and applications. Compared to other dioxaphosphorinane oxides, the octyl group enhances its potential as a flame retardant and its interactions with biological systems.
Properties
CAS No. |
122833-43-6 |
|---|---|
Molecular Formula |
C11H23O3P |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-octyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H23O3P/c1-2-3-4-5-6-7-11-15(12)13-9-8-10-14-15/h2-11H2,1H3 |
InChI Key |
YRYCHDSDGKXUKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP1(=O)OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



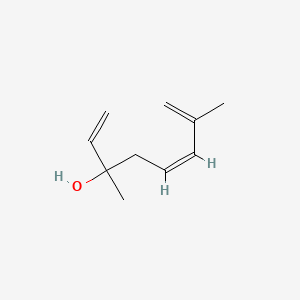
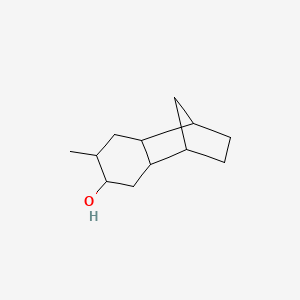

![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
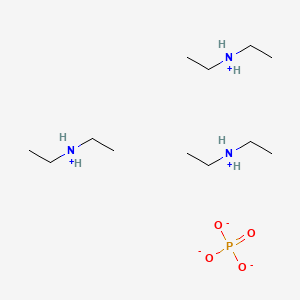
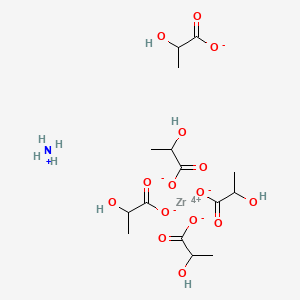
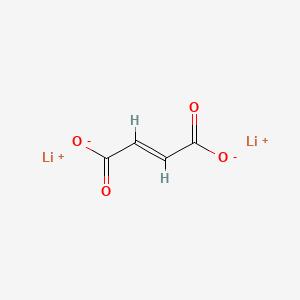

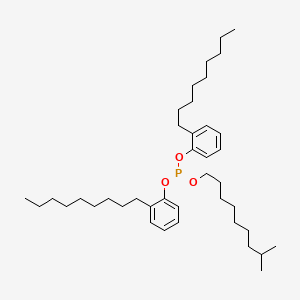
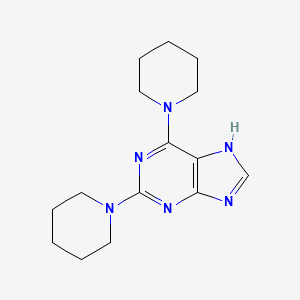

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)

